2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide
CAS No.: 1226454-16-5
Cat. No.: VC5776659
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226454-16-5 |
|---|---|
| Molecular Formula | C20H21N3O4S |
| Molecular Weight | 399.47 |
| IUPAC Name | 2-benzylsulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4S/c1-25-16-7-9-17(10-8-16)26-12-18-22-20(27-23-18)11-21-19(24)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,24) |
| Standard InChI Key | GCWAKCPKVIRMOB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CSCC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, 2-(benzylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide, reflects its multicomponent architecture:
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Acetamide backbone: Serves as the central scaffold, with a sulfanyl group at the C2 position.
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Benzylsulfanyl moiety: A benzyl group (-CH₂C₆H₅) linked to a sulfur atom, enhancing lipophilicity and potential membrane permeability .
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and bioactivity .
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4-Methoxyphenoxy methyl substituent: A methoxy-functionalized aromatic ether attached to the oxadiazole ring, likely influencing electronic and steric properties.
The molecular formula is C₂₀H₂₁N₃O₄S, with a calculated molecular weight of 399.46 g/mol. Key structural analogs in the provided search results include benzodiazepine derivatives (e.g., entries 10–14) and oxazole carboxamides (e.g., entries 35–38), which share functional group similarities .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three primary fragments:
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Acetamide core: Derived from acetic acid derivatives.
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Benzylsulfanyl group: Introduced via nucleophilic substitution or thiol-ene chemistry.
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1,2,4-Oxadiazole ring: Synthesized through cyclization of amidoximes with carboxylic acid derivatives.
Stepwise Synthesis
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Formation of the 1,2,4-Oxadiazole Ring
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React 4-methoxyphenoxy methyl amidoxime with a carboxylic acid derivative (e.g., chloroacetyl chloride) under basic conditions to form the oxadiazole core . This mirrors methods used in entry 35 for oxazole-carboxamide synthesis.
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Cyclization typically occurs at 80–100°C in polar aprotic solvents like DMF or acetonitrile.
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Introduction of the Benzylsulfanyl Group
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Acetamide Coupling
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic Data:
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¹H NMR: Expected signals include δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5 ppm (oxadiazole methylene).
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MS (ESI+): [M+H]⁺ peak at m/z 400.4.
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| Assay Type | Predicted Activity | Rationale |
|---|---|---|
| Cytochrome P450 inhibition | Moderate | Methoxy group metabolism |
| LogP | 3.2 | Calculated via ChemDraw |
| Aqueous solubility | ~50 µM | High lipophilicity from benzyl group |
Physicochemical and ADME/Tox Properties
Key Parameters
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logP: 3.2 (predicted), indicating moderate lipophilicity.
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pKa: 9.1 (amine group), 2.4 (sulfanyl group).
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H-bond donors/acceptors: 2/6, complying with Lipinski’s Rule of Five.
Toxicity Risks
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Hepatotoxicity: Possible due to methoxy group metabolism into reactive quinones .
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CYP inhibition: Likely interaction with CYP3A4, as seen in entry 63’s dibenzodiazepinones .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times (e.g., entry 104’s esterification methods) .
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In vitro Screening: Prioritize kinase and protease inhibition assays based on structural analogs.
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ADME Profiling: Investigate metabolic stability in liver microsomes, referencing entry 69’s brominated derivatives .
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